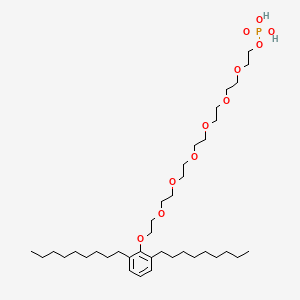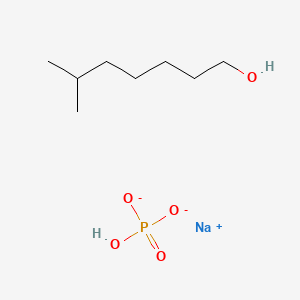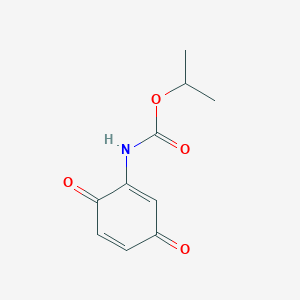
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate typically involves the reaction of isopropyl carbamate with a suitable precursor of the 3,6-dioxocyclohexa-1,4-dien-1-yl moiety. One common method involves the use of N-bromosuccinimide in acetonitrile at room temperature, followed by extraction with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted carbamates depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly useful in cancer treatment, where the compound can selectively target cancer cells overexpressing certain enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Seratrodast: A thromboxane A2 receptor antagonist with a similar dioxocyclohexadiene structure.
SGC3027: A selective inhibitor of protein arginine N-methyltransferase with a related chemical structure.
Uniqueness
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate is unique due to its specific combination of the isopropyl carbamate and dioxocyclohexa-1,4-dien-1-yl moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo redox cycling and generate reactive oxygen species sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
64888-06-8 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
propan-2-yl N-(3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate |
InChI |
InChI=1S/C10H11NO4/c1-6(2)15-10(14)11-8-5-7(12)3-4-9(8)13/h3-6H,1-2H3,(H,11,14) |
InChI-Schlüssel |
ZWOSRJDXFOVLOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


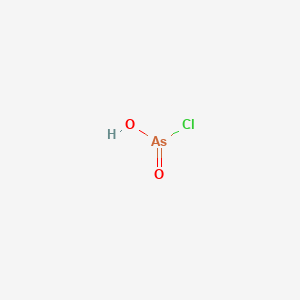

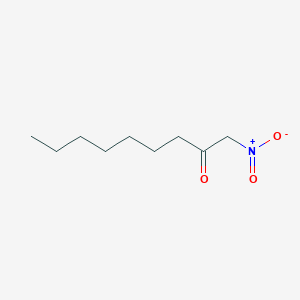
phosphane](/img/structure/B14480369.png)
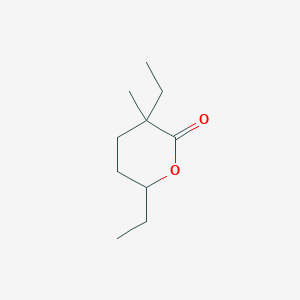
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
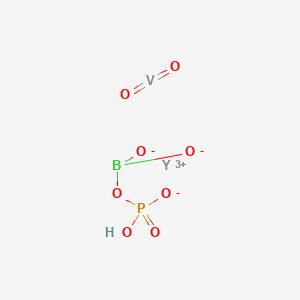

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
